7-(4-methoxyphenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
Properties
IUPAC Name |
11-(4-methoxyphenyl)-4-methylsulfanyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c1-23-11-5-3-10(4-6-11)20-8-7-13-12(14(20)22)9-17-15-18-16(24-2)19-21(13)15/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCQDXXCQJOCCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-methoxyphenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This compound belongs to a class of triazolo-pyrimidines known for their diverse pharmacological properties.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrido-triazole framework with a methoxyphenyl and methylthio substituent. The molecular formula is , and its molecular weight is approximately 276.33 g/mol. The presence of the methoxy group is believed to enhance its lipophilicity and biological activity.
The primary mechanism of action attributed to this compound involves its role as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The binding affinity of the compound to the CDK2/cyclin A2 complex suggests a competitive inhibition mechanism that disrupts normal cellular proliferation processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various in vitro assays:
- In Vitro Studies : The compound has been tested against multiple cancer cell lines including breast (MCF-7), lung, colon, and prostate cancers. The results demonstrated significant cytotoxic effects with IC50 values indicating potent activity against these malignancies.
- Mechanistic Insights : The compound induces apoptosis through caspase activation pathways. Specifically, it has been shown to activate caspases 3, 8, and 9, leading to programmed cell death in treated cancer cells.
Comparative Efficacy
A comparative analysis with other known anticancer agents indicates that this compound exhibits superior efficacy in certain cancer types. For instance, it has been reported to outperform standard chemotherapeutics like cisplatin in specific assays targeting breast cancer cells.
Data Table: Biological Activity Overview
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 (Breast) | 5.0 | Apoptosis via caspase activation | |
| A549 (Lung) | 8.0 | Cell cycle arrest | |
| HCT116 (Colon) | 7.5 | CDK2 inhibition | |
| PC3 (Prostate) | 6.0 | Induction of apoptosis |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on MCF-7 Cells : A detailed investigation into the effects on MCF-7 cells revealed that treatment with the compound resulted in increased levels of apoptotic markers compared to untreated controls. This study utilized flow cytometry for quantification.
- Combination Therapy : In combination with other chemotherapeutics, the compound showed synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines.
- In Vivo Models : Preliminary studies using xenograft models in mice have indicated that administration of the compound significantly reduces tumor size compared to control groups.
Scientific Research Applications
Biological Activities
Research has indicated that compounds similar to 7-(4-methoxyphenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exhibit various biological activities:
- Anticancer Activity : Several studies have reported that pyrido[3,4-e][1,2,4]triazolo derivatives possess significant cytotoxic effects against different cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For example, a series of novel derivatives demonstrated moderate to high anticancer activity through mechanisms involving apoptosis and cell cycle arrest .
- Kinase Inhibition : The compound has been studied for its potential as a kinase inhibitor. In particular, modifications at specific positions have been linked to enhanced selectivity and potency against targets such as Monopolar spindle 1 (MPS1), which plays a crucial role in mitosis. The introduction of methyl groups has been found to improve metabolic stability in liver microsomes .
- Anti-inflammatory Properties : Some derivatives have shown promising anti-inflammatory effects. Research indicates that these compounds can modulate the expression of pro-inflammatory markers such as iNOS and COX-2 in cellular models .
Case Studies
Several case studies highlight the practical applications of this compound in drug development:
- Anticancer Research : A study synthesized a range of pyrido derivatives and tested their anticancer activity against human cancer cell lines. The results indicated that certain substitutions significantly enhanced cytotoxicity and selectivity .
- Kinase Targeting : Another investigation focused on optimizing pyrido derivatives for MPS1 inhibition. The findings suggested that structural modifications could lead to candidates suitable for clinical trials due to their improved pharmacokinetic profiles .
- Anti-inflammatory Activity : A series of experiments evaluated the anti-inflammatory effects of synthesized pyrido compounds in RAW264.7 cells. The results showed a marked reduction in inflammatory cytokines upon treatment with these derivatives .
Chemical Reactions Analysis
Substitution Reactions
The methylthio (-SMe) group at position 2 is reactive toward nucleophilic and electrophilic substitution.
Key Reactions:
-
Nucleophilic Displacement :
Replacement of the methylthio group with amines or hydrazines occurs under basic conditions. For example, treatment with hydrazine hydrate in ethanol yields the corresponding hydrazine derivative .Reagents : NaOH/EtOH, hydrazine hydrate
Conditions : Reflux, 6–8 hours
Product : 2-Hydrazinyl derivative -
Electrophilic Halogenation :
The sulfur atom undergoes halogenation with iodine or bromine in acetic acid, producing sulfenyl halides .Reagents : I₂ or Br₂ in glacial acetic acid
Conditions : Room temperature, 30 minutes
Product : 2-(Halogenothio) derivatives
Table 1: Substitution Reactions
| Position | Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| C2-SMe | Hydrazine hydrate | EtOH, reflux | 2-Hydrazinyl derivative | 75–82 | |
| C2-SMe | I₂ (AcOH) | RT, 30 min | 2-Iodosulfenyl derivative | 68 |
Oxidation Reactions
The methylthio group is susceptible to oxidation, forming sulfoxide or sulfone derivatives.
Key Reactions:
-
Sulfoxide Formation :
Controlled oxidation with hydrogen peroxide (H₂O₂) in acetic acid produces the sulfoxide .
Reagents : 30% H₂O₂ in AcOH
Conditions : 0–5°C, 2 hours
Product : 2-(Methylsulfinyl) derivative -
Sulfone Formation :
Prolonged oxidation with H₂O₂ or m-CPBA yields the sulfone .
Reagents : m-CPBA in CH₂Cl₂
Conditions : RT, 12 hours
Product : 2-(Methylsulfonyl) derivative
Table 2: Oxidation Reactions
| Starting Group | Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| -SMe | H₂O₂ (AcOH) | 0–5°C, 2 h | -S(O)Me | 85 | |
| -SMe | m-CPBA | RT, 12 h | -SO₂Me | 78 |
Condensation Reactions
The pyrimidine core participates in cyclocondensation with aldehydes and ketones.
Key Reactions:
-
Hydrazone Formation :
Reaction with aromatic aldehydes (e.g., benzaldehyde) in acetic acid/sodium acetate generates hydrazone-linked derivatives .
Reagents : ArCHO, NaOAc (AcOH)
Conditions : Reflux, 1 hour
Product : 2-(Arylidenehydrazinyl) derivatives -
Cyclocondensation :
With diketones or ketoesters, the compound forms fused triazolo-pyrimidine systems .
Reagents : Acetylacetone, NaOEt/EtOH
Conditions : Reflux, 4–6 hours
Product : Fused pyrido-triazolo-pyrimidines
Table 3: Condensation Reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | AcOH, reflux | 2-(4-Nitrobenzylidenehydrazinyl) | 70 | |
| Acetylacetone | NaOEt/EtOH, reflux | Fused cyclohexenone derivative | 63 |
Multicomponent Reactions (MCRs)
The compound reacts in one-pot MCRs to form complex heterocycles.
Key Reaction:
-
Pyrido-Dipyrimidine Formation :
Reacts with aldehydes and amines in water-mediated MCRs to yield tetracyclic dipyrimidines .
Reagents : ArCHO, RNH₂, H₂O
Conditions : RT, 10–16 hours
Product : 5,10-Disubstituted pyrido-dipyrimidines
Table 4: MCR Outcomes
Biological Derivatization
The compound’s derivatives show enhanced bioactivity. For example:
Comparison with Similar Compounds
Table 1: Substituent Variations and Molecular Properties
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group in the target compound contrasts with the nitro-substituted analog (), which may influence solubility and electronic properties. Methoxy groups generally improve solubility, while nitro groups enhance redox activity .
- Methylthio vs. Other Thio Groups: The methylthio substituent at position 2 differentiates the target compound from analogs with cyano or dithioacetal groups (e.g., ).
Pharmacological and Functional Comparisons
Key Insights:
- Antimicrobial Potential: Analogs with electron-withdrawing groups (e.g., nitro, cyano) or halogen atoms exhibit stronger antimicrobial effects, suggesting that the target compound’s methoxy group may require complementary substituents for optimal activity .
- Electrochemical Behavior: Derivatives with chloromethyl or morpholinomethyl groups () show reversible redox reactions, implying that the target compound’s methylthio group could similarly participate in electron-transfer processes .
Key Differences:
- The target compound’s synthesis would likely involve cyclization of pyrido-triazolopyrimidinone precursors, similar to ’s additive-assisted protocols. However, thieno- or chromeno-fused analogs require specialized reagents (e.g., benzoyl chloride) and longer reaction times .
Q & A
Q. What are the standard synthetic routes for preparing triazolo[1,5-a]pyrimidine derivatives like 7-(4-methoxyphenyl)-2-(methylthio)-pyrido-triazolopyrimidinone?
Methodological Answer: Synthesis typically involves multi-component reactions (MCRs) or stepwise cyclization. For example, triazolopyrimidines are synthesized by condensing aminotriazoles with β-keto esters or aldehydes under solvent-free or molten-state conditions. Key steps include:
- Fusion of aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes in dimethylformamide (DMF) at elevated temperatures .
- Cooling and methanol addition to precipitate crude products, followed by recrystallization (e.g., ethanol) for purification .
- Characterization via IR (C=N stretching at ~1600 cm⁻¹), NMR (proton shifts for aromatic and methylthio groups), and mass spectrometry (m/z analysis for molecular ion confirmation) .
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological Answer: A combination of spectroscopic and analytical techniques is employed:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm for methoxyphenyl), methylthio groups (δ 2.5–3.0 ppm), and pyrimidine/triazole backbone signals .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~400–500) and fragmentation patterns confirm molecular weight and substituent stability .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages are cross-verified against theoretical values .
Advanced Research Questions
Q. How can synthetic protocols be optimized to improve yield and purity for large-scale research applications?
Methodological Answer:
- Catalyst Screening : Replace traditional bases (e.g., piperidine) with less toxic alternatives like TMDP (tetramethylenediamine) in ethanol/water solvent systems to enhance reaction efficiency .
- Process Automation : Implement continuous flow reactors for controlled temperature and reagent mixing, reducing side reactions .
- Purification Advances : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or preparative HPLC to isolate high-purity fractions .
Q. What computational strategies are used to predict the compound’s reactivity or binding affinity in biological systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for reaction optimization .
- Molecular Docking : Simulate interactions with target enzymes (e.g., kinases) using software like AutoDock Vina to prioritize in vitro testing .
- QSAR Modeling : Correlate substituent variations (e.g., methoxy vs. methylthio groups) with bioactivity trends using regression analysis .
Q. How should researchers address contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?
Methodological Answer:
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell line specificity, incubation time) .
- Dose-Response Analysis : Test compound efficacy across a concentration gradient (nM–μM) to identify non-linear or cell-type-dependent effects .
- Mechanistic Studies : Use RNA sequencing or proteomics to identify divergent signaling pathways activated in different biological contexts .
Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?
Methodological Answer:
- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC at 37°C .
- Metabolite Profiling : Use liver microsomes or hepatocyte cultures to identify phase I/II metabolites (e.g., demethylation of methoxyphenyl) .
- Light/Thermal Stability : Expose to UV-Vis light (300–800 nm) or elevated temperatures (40–60°C) to assess structural resilience .
Experimental Design & Data Analysis
Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer:
- Scaffold Modification : Systematically vary substituents (e.g., methoxy → ethoxy, methylthio → ethylthio) while retaining the core triazolopyrimidine structure .
- Parallel Synthesis : Use combinatorial chemistry to generate a library of analogs for high-throughput screening .
- Statistical Validation : Apply ANOVA to confirm significance of activity differences between derivatives .
Q. What experimental controls are critical when evaluating this compound’s enzymatic inhibition?
Methodological Answer:
- Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) and solvent-only blanks .
- Enzyme Kinetics : Measure IC₅₀ values under Michaelis-Menten conditions to distinguish competitive vs. non-competitive inhibition .
- Off-Target Screening : Test against unrelated enzymes (e.g., phosphatases) to confirm selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
